molecular formula C18H19NO4 B5637339 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5637339
M. Wt: 313.3 g/mol
InChI Key: QRSPJLSPVISTOR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound studied for various applications, including its potential as an anti-diabetic agent and for its antibacterial and antifungal properties.

Synthesis Analysis

The synthesis of this compound involves multiple steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with benzenesulfonylchloride or 4-chlorobenzenesulfonyl chloride in an aqueous basic medium. This is followed by further treatment with various 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride as an activator. The synthesis is characterized by proton-nuclear magnetic resonance (1H-NMR) and infra-red spectroscopy (IR), and CHN analysis (Abbasi et al., 2023).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic methods. These include IR, 1H-NMR, and EI-MS spectral data, which help confirm the structures of the synthesized compounds (Abbasi et al., 2020).

Chemical Reactions and Properties

The compound exhibits various chemical reactions, forming different derivatives with potential biological activities, including anti-diabetic, antimicrobial, and antifungal properties. For instance, it shows inhibitory activities against α-glucosidase enzyme, indicative of potential applications in diabetes management (Abbasi et al., 2023).

Physical Properties Analysis

Detailed analysis of the physical properties, such as solubility, melting point, and specific optical rotations, are essential for understanding the compound's behavior in different environments. However, the specific physical properties of this compound are not detailed in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are significant for understanding its potential applications. The compound's ability to undergo various chemical reactions to form biologically active derivatives indicates its chemical versatility (Abbasi et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-3-5-15(13(2)9-12)23-11-18(20)19-14-4-6-16-17(10-14)22-8-7-21-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPJLSPVISTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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